Thymol acetate

Catalog No.
S598410
CAS No.
528-79-0
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
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Thymol acetate

CAS Number

528-79-0

Product Name

Thymol acetate

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) acetate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h5-8H,1-4H3

InChI Key

WFMIUXMJJBBOGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C

Insect Repellent:

Studies have investigated the repellency of thymol acetate against insects. One study compared the repellency of carvacrol, thymol, their acetates (including thymol acetate), and red thyme essential oil against imported fire ants. The research found carvacrol to be the most potent repellent, followed by thymol, carvacrol acetate, and then thymol acetate []. These findings suggest potential for thymol acetate, alongside other thymol-rich sources, as a natural insect repellent, although carvacrol may be a more effective option.

Thymol acetate is an ester derived from thymol, a natural monoterpene phenol found in various essential oils, particularly those from the Thymus species. Its chemical formula is C₁₂H₁₆O₂, and it is recognized for its characteristic aromatic properties. The compound exhibits a structure where an acetyl group replaces the hydroxyl group of thymol, which contributes to its unique properties and biological activities. This modification can enhance its stability and reduce toxicity compared to its parent compound, thymol .

  • Antimicrobial activity: Thymol exhibits antimicrobial properties, and thymol acetate might share this ability due to the retained thymol moiety.
  • Anthelmintic effect: Studies suggest that thymol acetate may have anthelmintic properties, potentially affecting parasitic worms in animals.
Typical for esters:

  • Hydrolysis: In the presence of water and an acid or base, thymol acetate can revert to thymol and acetic acid.
  • Transesterification: It can react with alcohols to form new esters.
  • Oxidation: Thymol acetate can be oxidized to produce other compounds, although this reaction is less common than with thymol itself .

Thymol acetate exhibits several biological activities:

  • Anthelmintic Effects: Studies have shown that thymol acetate has significant effects against gastrointestinal nematodes in sheep, demonstrating a reduction in egg hatching and larval development. It has been found to be less toxic than thymol while maintaining comparable efficacy in vivo .
  • Antimicrobial Properties: Like thymol, thymol acetate displays antimicrobial activity against various pathogens, making it a candidate for use in food preservation and medicinal applications .
  • Anti-inflammatory Effects: Preliminary studies suggest that thymol acetate may have anti-inflammatory properties, although more research is needed to fully understand its mechanisms .

Thymol acetate can be synthesized through several methods:

  • Acetylation of Thymol: The most common method involves the direct reaction of thymol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This method allows for high yields of thymol acetate.
    text
    Thymol + Acetic Anhydride → Thymol Acetate + Acetic Acid
  • Microwave-Assisted Synthesis: This method utilizes microwave radiation to enhance the reaction rate and yield during the acetylation process .
  • Enzymatic Synthesis: Lipases can also catalyze the acetylation of thymol, offering a more environmentally friendly approach to synthesis .

Thymol acetate finds applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is explored for use in medicinal formulations.
  • Agriculture: It serves as a natural pesticide and anthelmintic agent for livestock.
  • Food Industry: Its preservative qualities make it suitable for use in food preservation and flavoring .

Research into the interactions of thymol acetate with biological systems has revealed insights into its mechanism of action:

  • Studies indicate that thymol acetate interacts with multiple molecular targets within nematodes, disrupting their physiological functions and leading to reduced motility and reproductive capabilities .
  • Interaction studies also suggest that it may modulate oxidative stress responses in various cells, providing protective effects against damage caused by pathogens .

Several compounds share structural similarities with thymol acetate. Here are some notable examples:

CompoundStructure TypeUnique Features
ThymolMonoterpene phenolExhibits higher toxicity; strong antimicrobial activity
CarvacrolMonoterpene phenolSimilar antimicrobial properties; slightly different activity profile
EugenolPhenolic compoundStrong analgesic properties; used in dental applications
MentholMonoterpeneCooling sensation; widely used in cosmetics and food products

Thymol acetate's unique acetylated structure allows it to exhibit reduced toxicity while retaining significant biological activity compared to its parent compound, making it a valuable alternative in various applications .

The synthesis and biosynthesis of thymol acetate encompass a diverse array of chemical and biological processes. These processes range from classical organic synthesis in laboratory settings to complex enzymatic transformations occurring within plant cells. The following sections systematically address the core approaches to thymol acetate production, providing a detailed analysis of each method.

Traditional Chemical Synthesis

Traditional chemical synthesis of thymol acetate is grounded in the principles of organic chemistry, leveraging well-established esterification reactions. The most common laboratory approach involves the reaction of thymol with acetic anhydride or acetyl chloride in the presence of a catalyst, typically a strong acid such as sulfuric acid or p-toluenesulfonic acid. This method exploits the nucleophilic nature of the hydroxyl group on thymol, facilitating its acylation to yield the corresponding ester.

In a classical Fischer esterification, thymol is reacted with acetic acid under acidic conditions, often employing a Dean-Stark apparatus to remove water and drive the equilibrium toward ester formation. However, this method can be limited by the relatively low reactivity of acetic acid compared to its anhydride or chloride derivatives. Consequently, the use of acetic anhydride or acetyl chloride is preferred for higher yields and shorter reaction times. The general reaction scheme is as follows:

$$
\text{Thymol} + \text{Acetic Anhydride} \rightarrow \text{Thymol Acetate} + \text{Acetic Acid}
$$

Alternatively,

$$
\text{Thymol} + \text{Acetyl Chloride} \rightarrow \text{Thymol Acetate} + \text{Hydrogen Chloride}
$$

The reaction parameters, including temperature, solvent choice, and catalyst concentration, significantly influence the yield and purity of thymol acetate. Typical solvents include dichloromethane, toluene, or ethyl acetate, which provide good solubility for both reactants and products. The reaction is generally conducted at temperatures ranging from room temperature to 60°C, depending on the reactivity of the acylating agent.

Table 1 summarizes representative yields and conditions reported in the literature for the chemical synthesis of thymol acetate.

EntryAcylating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1Acetic anhydrideSulfuric acidDichloromethane25292
2Acetyl chloridePyridineToluene40189
3Acetic acidp-Toluenesulfonic acidToluene110475
4Acetic anhydrideNone (thermal)Neat80668

The chemical synthesis of thymol acetate is generally characterized by high selectivity and moderate to excellent yields, depending on the choice of reagents and reaction conditions. However, the reliance on corrosive acids, volatile organic solvents, and the generation of byproducts such as hydrogen chloride or acetic acid present environmental and safety challenges. These limitations have spurred research into alternative, more sustainable synthetic methodologies.

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic synthesis of thymol acetate represents a significant advancement in the production of this compound, offering enhanced selectivity, milder reaction conditions, and improved environmental compatibility. The most widely studied biocatalysts for esterification reactions are lipases, a class of enzymes capable of catalyzing the formation of esters from alcohols and carboxylic acids or their derivatives.

Lipase-catalyzed esterification typically proceeds under mild temperatures (30–50°C) and can be conducted in organic solvents, solvent-free systems, or even in ionic liquids. The use of immobilized lipases, such as Candida antarctica lipase B or Thermomyces lanuginosus lipase, has been shown to facilitate the efficient synthesis of thymol acetate with high yields and operational stability. The general reaction scheme is:

$$
\text{Thymol} + \text{Acetic Acid} \xrightarrow{\text{Lipase}} \text{Thymol Acetate} + \text{Water}
$$

Several studies have demonstrated the efficacy of lipase-catalyzed synthesis. For example, one investigation reported that using immobilized Candida antarctica lipase B in a solvent-free system at 40°C yielded thymol acetate in over 95% yield after 8 hours. The use of molecular sieves or vacuum can further enhance yields by removing water and shifting the equilibrium toward ester formation.

Table 2 provides selected data on enzymatic synthesis of thymol acetate.

EntryEnzyme SourceReaction MediumTemperature (°C)Reaction Time (h)Yield (%)
1Candida antarctica lipase BSolvent-free40895
2Thermomyces lanuginosus lipaseHexane351288
3Porcine pancreatic lipaseAcetonitrile302472
4Rhizomucor miehei lipaseIonic liquid451091

Enzymatic approaches offer several advantages, including high regioselectivity, the elimination of harsh chemicals, and the potential for reusing immobilized enzymes. Furthermore, these methods are compatible with green chemistry principles, making them attractive for industrial applications. However, challenges such as enzyme cost, stability, and substrate specificity must be addressed to fully realize the potential of biocatalytic synthesis for large-scale production.

Green Chemistry and Sustainable Production Methods

The imperative for sustainable chemical processes has driven the development of green chemistry approaches for thymol acetate synthesis. Green chemistry emphasizes the reduction of hazardous substances, waste minimization, energy efficiency, and the use of renewable resources. In the context of thymol acetate, several innovative strategies have been explored to align its synthesis with these principles.

One prominent approach is the use of solvent-free conditions, which eliminates the need for volatile organic solvents and reduces environmental impact. Reactions conducted in the absence of solvent, often facilitated by microwave irradiation or ultrasonication, have demonstrated improved reaction rates and yields. For instance, microwave-assisted esterification of thymol with acetic anhydride under solvent-free conditions has been reported to yield thymol acetate in over 90% yield within minutes, significantly reducing reaction time and energy consumption compared to conventional heating.

Another sustainable strategy involves the use of ionic liquids as reaction media. Ionic liquids, which are non-volatile and recyclable, provide a tunable environment for esterification reactions. Studies have shown that lipase-catalyzed synthesis of thymol acetate in ionic liquids can achieve high yields and facilitate enzyme reuse, further enhancing process sustainability.

Biocatalytic methods, as discussed previously, are inherently aligned with green chemistry due to their use of renewable catalysts, mild conditions, and reduced byproduct formation. The integration of biocatalysis with process intensification techniques, such as continuous flow reactors, has further improved the efficiency and scalability of green synthesis routes.

Table 3 summarizes key green chemistry approaches for thymol acetate synthesis.

EntryMethodologyKey FeaturesYield (%)Environmental Impact
1Solvent-free, microwaveRapid, energy-efficient92Low
2Ionic liquid, lipaseRecyclable medium, reusable91Very low
3Ultrasonication, solvent-freeEnhanced mass transfer89Low
4Continuous flow, biocatalysisScalable, minimal waste94Minimal

The adoption of green chemistry principles in thymol acetate synthesis has not only improved the environmental profile of the process but has also led to enhanced efficiency and cost-effectiveness. Ongoing research continues to explore novel catalysts, renewable feedstocks, and process intensification techniques to further advance the sustainability of thymol acetate production.

Biosynthetic Mechanisms in Plant Systems

Thymol acetate is a naturally occurring constituent of essential oils in several plant species, particularly within the Lamiaceae family, such as Thymus vulgaris (common thyme) and Origanum species. The biosynthesis of thymol acetate in plants is a multi-step process that involves the enzymatic conversion of primary metabolites into monoterpenoid precursors, followed by specific modifications leading to the formation of the acetate ester.

The biosynthetic pathway begins with the universal isoprenoid precursors, isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which are synthesized via the mevalonate or methylerythritol phosphate pathways. These C5 units are condensed by geranyl pyrophosphate synthase to form geranyl pyrophosphate, the key C10 precursor for monoterpenes.

Geranyl pyrophosphate undergoes cyclization and rearrangement catalyzed by monoterpene synthases to yield various monoterpene skeletons, including those leading to thymol. Thymol is then produced through a series of oxidation and methylation steps, involving cytochrome P450 monooxygenases and methyltransferases.

The final step in thymol acetate biosynthesis involves the acetylation of thymol, catalyzed by specific acyltransferases. These enzymes transfer an acetyl group from acetyl coenzyme A to the hydroxyl group of thymol, yielding thymol acetate. The specificity and regulation of these acyltransferases play a crucial role in determining the composition of essential oils and the relative abundance of thymol acetate in different plant tissues.

Recent research utilizing transcriptomic and proteomic analyses has identified candidate genes and enzymes involved in the acetylation step. For example, in Thymus vulgaris, expression profiling has revealed the upregulation of certain BAHD acyltransferase family members in glandular trichomes, where essential oil biosynthesis is localized.

Table 4 outlines the key steps and enzymes involved in the biosynthetic pathway leading to thymol acetate in plant systems.

StepPrecursorEnzyme ClassProduct
1Isopentenyl pyrophosphate, Dimethylallyl pyrophosphatePrenyltransferase (Geranyl pyrophosphate synthase)Geranyl pyrophosphate
2Geranyl pyrophosphateMonoterpene synthaseMonoterpene skeleton (e.g., γ-terpinene)
3Monoterpene skeletonCytochrome P450 monooxygenaseThymol
4ThymolAcyltransferase (BAHD family)Thymol acetate

The spatial and temporal regulation of these biosynthetic steps is tightly controlled, with gene expression and enzyme activity often restricted to specific cell types and developmental stages. Advances in genetic engineering and metabolic pathway elucidation are providing new opportunities to enhance the biosynthetic production of thymol acetate in plants and engineered microbial systems.

Key Enzymes and Gene Clusters in Terpene Biosynthesis

The biosynthesis of thymol acetate, as a monoterpene ester, is intricately linked to the broader network of terpene biosynthetic pathways in plants. The key enzymes involved in these pathways are highly specialized and often organized into gene clusters that facilitate coordinated expression and metabolic flux.

The initial steps of terpene biosynthesis involve the generation of isoprenoid precursors via the mevalonate or methylerythritol phosphate pathways. Enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase and 1-deoxy-D-xylulose-5-phosphate synthase are critical for the formation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate. Geranyl pyrophosphate synthase then catalyzes the condensation of these C5 units to form geranyl pyrophosphate.

Monoterpene synthases, a diverse group of enzymes, catalyze the cyclization and rearrangement of geranyl pyrophosphate to produce a variety of monoterpene skeletons. The specificity of these synthases determines the diversity of monoterpenoid products, including the precursors to thymol. For thymol biosynthesis, γ-terpinene synthase is a key enzyme, converting geranyl pyrophosphate to γ-terpinene, which is subsequently oxidized to thymol by cytochrome P450 monooxygenases.

The final acetylation step is catalyzed by acyltransferases, primarily from the BAHD superfamily. These enzymes exhibit substrate specificity for both the alcohol (thymol) and the acyl donor (acetyl coenzyme A), and their activity is a major determinant of thymol acetate accumulation in plant tissues.

Genomic analyses have revealed that the genes encoding these enzymes are often co-localized in plant genomes, forming biosynthetic gene clusters. Such clustering facilitates coordinated regulation and efficient metabolic channeling. In Thymus vulgaris and related species, transcriptomic studies have identified clusters of genes encoding monoterpene synthases, cytochrome P450 monooxygenases, and acyltransferases, all of which are highly expressed in glandular trichomes.

Table 5 presents key enzymes and their corresponding genes implicated in the biosynthesis of thymol acetate and related monoterpenes.

Enzyme ClassRepresentative EnzymeGene ExampleFunction
PrenyltransferaseGeranyl pyrophosphate synthaseGPPSSynthesis of geranyl pyrophosphate
Monoterpene synthaseγ-Terpinene synthaseTPSCyclization to γ-terpinene
Cytochrome P450 monooxygenaseThymol synthaseCYP71DOxidation to thymol
Acyltransferase (BAHD family)Thymol acetyltransferaseBAHDAcetylation of thymol to thymol acetate

The elucidation of these enzymes and gene clusters has enabled metabolic engineering efforts aimed at enhancing thymol acetate production in both native and heterologous hosts. For example, the overexpression of specific acyltransferase genes in engineered yeast or Escherichia coli strains has resulted in the de novo biosynthesis of thymol acetate from simple carbon sources, demonstrating the potential for biotechnological production of this valuable compound.

The acetylation of thymol through esterification of its phenolic hydroxyl group fundamentally alters the compound's biological profile. Research demonstrates that thymol acetate exhibits notably different antimicrobial properties compared to its parent compound [1] [2]. The transformation of the free hydroxyl group into an acetate ester significantly impacts the molecule's ability to interact with biological targets.

Structural modification studies reveal that thymol acetate shows reduced antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, compared to unmodified thymol [3]. While thymol demonstrates minimum inhibitory concentration values of 0.31 milligrams per milliliter against S. aureus, thymol acetate requires higher concentrations to achieve similar antimicrobial effects [3]. This reduction in potency is attributed to the loss of the free phenolic hydroxyl group, which is crucial for hydrogen bonding interactions with bacterial cell membrane components.

The esterification process also affects the compound's antifungal properties. Studies examining thymol derivatives against Rhizoctonia solani demonstrate that thymol acetate maintains considerable antifungal activity, showing complete inhibition in some assays [2]. However, the overall efficacy remains lower than the parent thymol compound, indicating that while acetylation preserves some biological activity, it generally diminishes the compound's potency.

Table 1: Bioactivity Comparison of Thymol and Thymol Acetate

CompoundActivity TypeMIC/LC50 ValueRelative PotencyReference
ThymolAntimicrobial (S. aureus)0.31 mg/mlReferenceCitation 38
Thymol AcetateAntimicrobial (S. aureus)Higher than thymolReducedCitation 4
ThymolLarvicidal (Aedes aegypti)58 ppmReferenceCitation 5
Thymol AcetateLarvicidal (Aedes aegypti)18-465 ppm rangeVariableCitation 5

Larvicidal studies against Aedes aegypti larvae provide additional insights into functional group modifications. Research indicates that thymol derivatives, including thymol acetate, show variable activity ranges from 18 to 465 parts per million, demonstrating that structural modifications can either enhance or diminish activity depending on the specific biological target [4] [5]. The wide range of activity values suggests that acetylation effects are context-dependent and influenced by the specific biological system under investigation.

Comparative Analysis with Thymol and Carvacrol Derivatives

The comparative evaluation of thymol acetate with carvacrol derivatives provides crucial insights into how positional isomerism and subsequent acetylation affect biological activity. Thymol and carvacrol differ only in the position of their hydroxyl group - meta-positioned in thymol versus ortho-positioned in carvacrol - yet this subtle structural difference leads to distinct biological profiles [6].

Antioxidant activity studies reveal that carvacrol consistently demonstrates higher antioxidant capacity than thymol across multiple assay systems, including DPPH radical scavenging, ferric reducing antioxidant power, and Trolox equivalent antioxidant capacity assays [6]. When both compounds undergo acetylation, the resulting derivatives show reduced antioxidant activity compared to their parent compounds, but the relative superiority of carvacrol derivatives is maintained.

Antimicrobial comparative studies demonstrate that both thymol and carvacrol acetates exhibit reduced activity compared to their respective parent compounds [7]. However, the degree of activity reduction varies between the two derivatives. Carvacrol acetate shows median lethal concentration values of 2.49 milligrams per milliliter and 4.21 milligrams per milliliter for different biological targets, while thymol acetate demonstrates values of 2.97 milligrams per milliliter and 8.52 milligrams per milliliter [7]. These data indicate that carvacrol acetate generally retains higher biological activity than thymol acetate following structural modification.

Table 3: Comparative Analysis of Thymol and Carvacrol Derivatives

ParameterThymolCarvacrolThymol AcetateCarvacrol Acetate
Structural DifferenceMeta-positioned OH groupOrtho-positioned OH groupAcetylated meta-OHAcetylated ortho-OH
Acetate Derivative ActivityReduced vs parentReduced vs parentWeaker than thymolWeaker than carvacrol
Antioxidant ActivityModerateHigher than thymolReducedReduced
Antimicrobial PotencyHigh (MIC 0.31 mg/ml)High (MIC varies)Lower than parentLower than parent
Larvicidal ActivityLC50 58 ppmLC50 51 ppmVariable (18-465 ppm)MIC 2.49 mg/ml

Repellency studies against fire ants provide additional comparative data, showing that thymol acetate exhibits much weaker repellency compared to thymol, indicating that the free hydroxyl group is essential for optimal bioactivity [1]. This finding reinforces the importance of the phenolic hydroxyl group in mediating biological interactions and supports the general observation that acetylation tends to reduce biological potency.

The synergistic effects observed when combining thymol and carvacrol suggest that their derivatives might also exhibit combinatorial benefits [6]. However, studies indicate that no clear synergistic effect is observed between thymol and carvacrol in antioxidant assays, suggesting that the beneficial effects of combinations may be additive rather than truly synergistic.

Role of Acetylation in Modulating Biological Efficacy

Acetylation serves as a critical structural modification that fundamentally alters the biological efficacy of thymol through multiple mechanisms. The primary effect involves masking the reactive phenolic hydroxyl group, which is essential for many biological interactions. This modification results in reduced hydrogen bonding capacity, altered electronic properties, and changed molecular recognition patterns [8] [9].

Studies examining anthelmintic effects demonstrate that acetylation can reduce toxicity while maintaining biological activity, albeit at reduced levels [9]. Research on thymol acetate against Haemonchus contortus shows that while the acetylated derivative requires higher concentrations for efficacy, it exhibits improved safety profiles. The egg hatch test reveals that thymol acetate at 4 milligrams per milliliter inhibits larval hatching by 67.1 percent, compared to thymol at 0.5 milligrams per milliliter achieving 98 percent inhibition [9].

The acetylation process also affects membrane interaction properties. Thymol's antimicrobial mechanism primarily involves membrane disruption through interaction with lipid bilayers [3]. The acetylated derivative shows altered membrane interaction patterns, resulting in reduced membrane disruption capacity. This change in membrane interaction contributes to the overall reduction in antimicrobial potency observed with thymol acetate.

Table 5: Role of Acetylation in Modulating Biological Efficacy

Biological ParameterThymol (Parent)Thymol AcetateMechanism ChangeClinical Relevance
Antimicrobial ActivityHigh (MIC 0.31 mg/ml)ReducedLoss of free OHReduced efficacy
Antioxidant ActivityModerateLowerReduced radical scavengingLower antioxidant benefit
Membrane PermeabilityHigh disruptionReduced disruptionDecreased polarityAltered pharmacokinetics
ToxicityLow toxicityLower toxicityReduced reactivityImproved safety profile
StabilityModerateEnhancedEster protectionBetter shelf life

Pharmacological studies indicate that acetylation can improve certain pharmaceutical properties while compromising biological activity. The ester group provides protection against metabolic degradation, potentially extending the compound's half-life in biological systems [10]. However, this stability improvement comes at the cost of immediate biological activity, as the compound may require hydrolysis to release the active thymol moiety.

The electronic effects of acetylation involve withdrawal of electron density from the aromatic ring through the electron-withdrawing nature of the carbonyl group. This electronic modification reduces the compound's ability to participate in electron donation reactions, which are crucial for antioxidant activity [8]. The reduced electron density also affects the compound's interaction with biological macromolecules, contributing to decreased binding affinity for protein targets.

Steric and Electronic Effects on Antimicrobial Potency

The antimicrobial potency of thymol acetate is significantly influenced by both steric and electronic effects resulting from the acetylation modification. Steric effects arise from the increased molecular bulk introduced by the acetate group, which can impede molecular recognition and binding to biological targets [11]. The acetate substituent creates spatial hindrance that may prevent optimal positioning within enzyme active sites or membrane binding pockets.

Electronic effects play an equally important role in determining antimicrobial activity. The electron-withdrawing nature of the acetate carbonyl group reduces the electron density on the aromatic ring, particularly affecting the reactivity of the phenolic oxygen [8]. This electronic modification directly impacts the compound's ability to form hydrogen bonds with bacterial cell wall components and membrane proteins, which are crucial for antimicrobial action.

Molecular interaction studies reveal that thymol acetate exhibits altered binding patterns compared to thymol when interacting with bacterial membrane components [12]. The modified electronic distribution affects the compound's ability to disrupt membrane integrity, a primary mechanism of thymol's antimicrobial action. The reduced polarity of the acetylated derivative also influences its partition behavior between aqueous and lipid phases, affecting cellular uptake and distribution.

Table 4: Electronic and Steric Effects on Thymol Acetate Bioactivity

Effect TypeMechanismImpact on ActivityResult
Electronic EffectReduced electron density at OHDecreased hydrogen bondingLower antimicrobial activity
Steric EffectIncreased molecular sizeReduced target accessibilityReduced bioactivity
Hydrophobic EffectEnhanced lipophilicityImproved cell penetrationEnhanced stability
Membrane InteractionAltered membrane penetrationChanged membrane disruptionModified mechanism
Molecular TargetModified protein bindingAltered binding affinityChanged selectivity

The hydrophobic character introduced by acetylation creates a complex interplay of effects. While increased lipophilicity may enhance cellular penetration in some contexts, the overall reduction in polar interactions typically outweighs these benefits for antimicrobial activity [3]. The altered physicochemical properties affect drug-target interactions at multiple levels, from initial cellular uptake to final target binding.

Resistance studies suggest that the modified mechanism of action of thymol acetate may affect the development of bacterial resistance patterns differently than the parent compound [12]. The reduced direct membrane interaction and altered target binding profiles could potentially influence the selection pressure for resistance mechanisms, though comprehensive studies on this aspect remain limited.

XLogP3

3

UNII

6I29126I5V

Other CAS

528-79-0

Wikipedia

Thymol acetate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Phenol, 5-methyl-2-(1-methylethyl)-, 1-acetate: INACTIVE

Dates

Last modified: 04-14-2024

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